Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
An impurity of Levofloxacin, which is as efficacious as or more efficacious than that with ciprofloxacin in systemic as well as pyelonephritis infections in mice.
Mechanism of Action
Target of Action
The primary target of this compound is bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.
Mode of Action
The compound interacts with its target by inhibiting the supercoiling activity of bacterial DNA gyrase . This inhibition halts DNA replication, leading to the death of the bacteria.
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, which is a crucial step in DNA replication. This leads to the cessation of bacterial growth and replication .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. This is achieved by halting DNA replication, which is essential for bacterial survival and proliferation .
Properties
CAS No. |
177472-30-9 |
---|---|
Molecular Formula |
C20H24FN3O4 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl (2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate |
InChI |
InChI=1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3/t12-/m0/s1 |
InChI Key |
OEHYGCZCGGEXKX-LBPRGKRZSA-N |
SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@H](COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C |
Appearance |
White Solid to Pale Yellow Solid |
melting_point |
>216°C (dec.) |
Pictograms |
Irritant |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Levofloxacin Ethyl Ester; (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-Pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid Ethyl Ester; USP Levofloxacin Related Compound C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.